1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-methoxy-N-methylazetidine-3-carboxamide
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Overview
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-methoxy-N-methylazetidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-methoxy-N-methylazetidine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various intermediates, which are then further reacted to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-methoxy-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-methoxy-N-methylazetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-methoxy-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to inhibit certain enzymes, leading to the disruption of key biological pathways . This inhibition can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine
- 3-(2-Chlorobenzyl)-N-(2-methoxybenzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- Pyrido[2,3-d]pyrimidin-5-one
Uniqueness
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-methoxy-N-methylazetidine-3-carboxamide stands out due to its unique combination of a triazolopyrimidine core with an azetidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-methoxy-N-methylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-4-19-11-9(15-16-19)10(13-7-14-11)18-5-8(6-18)12(20)17(2)21-3/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNMNGYCYVLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N(C)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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